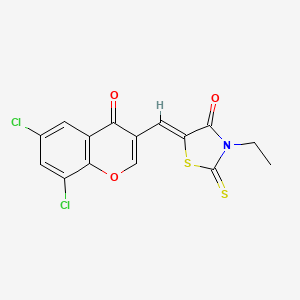

5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

描述

属性

IUPAC Name |

(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S2/c1-2-18-14(20)11(23-15(18)22)3-7-6-21-13-9(12(7)19)4-8(16)5-10(13)17/h3-6H,2H2,1H3/b11-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUCAXKVNZMRB-JYOAFUTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=COC3=C(C2=O)C=C(C=C3Cl)Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

Starting Material: The synthesis begins with 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde.

Reaction with Thiazolidinone: This intermediate is then reacted with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired compound.

Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

科学研究应用

Anticancer Properties

Research indicates that compounds similar to 5-((6,8-Dichloro-4-Oxo(4H-Chromen-3-Yl))Methylene)-3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One exhibit potent anticancer activities. For instance, studies have shown that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway and the NF-kB pathway, which are crucial in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolidinone compound inhibited growth in breast cancer cells with an IC50 value of approximately 0.5 µM, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the thiazolidinone moiety is believed to enhance its interaction with microbial enzymes and cellular structures.

Case Study:

In vitro tests revealed that thiazolidinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Antiviral Activity

Emerging research suggests that compounds similar to this thiazolidinone may possess antiviral properties, potentially inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes.

Case Study:

A recent study highlighted the antiviral efficacy of thiazolidinone derivatives against influenza viruses, showing a reduction in viral titers by over 90% at concentrations as low as 5 µg/mL .

作用机制

The mechanism of action of 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with microbial cell components, leading to the inhibition of essential biological processes. The molecular targets include enzymes and proteins crucial for microbial survival .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Ring

- 3-Ethyl vs. 3-Aryl/Alkyl Groups :

The target compound’s 3-ethyl group distinguishes it from analogs like 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione (Compound 3, ), which lacks the ethyl substituent. The ethyl group may enhance lipophilicity, influencing bioavailability or membrane permeability. - 2-Thioxo vs.

Chromene/Coumarin Modifications

- 6,8-Dichloro-4-Oxo vs. Other Coumarin Derivatives: The 6,8-dichloro substitution on the chromene ring contrasts with 4-methylcoumarin derivatives (e.g., 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one, ). Chlorine atoms may enhance antimicrobial activity due to increased electrophilicity and membrane disruption capabilities, whereas methyl or methoxy groups (e.g., 4-methoxyphenyl in ) could alter solubility and steric effects .

Analytical Techniques

- Spectroscopy : All compounds are characterized by ¹H/¹³C-NMR and ESI-MS, with the target compound’s ESI-MS showing a molecular ion peak at m/z 495 [M+1] .

Computational and Structural Insights

- Software Tools : Programs like SHELX (), ORTEP-3 (), and WinGX () are standard for crystallographic analysis of similar compounds. The absence of crystal structure data for the target compound suggests opportunities for future structural studies .

- Electron Density Maps : Comparative studies using these tools could elucidate how the 6,8-dichloro and 3-ethyl groups influence molecular packing or intermolecular interactions.

生物活性

5-((6,8-Dichloro-4-Oxo(4H-Chromen-3-Yl))Methylene)-3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One (CAS Number: 1367579-02-9) is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazolidinone core and a chromene moiety, which may contribute to its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of 386.273 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 460.1 ± 55.0 °C |

| Flash Point | 232.1 ± 31.5 °C |

| LogP | 1.78 |

| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to the target molecule inhibited the proliferation of leukemia cells with IC50 values ranging from 0.3 to 1.2 µM . The mechanism of action often involves the modulation of signaling pathways such as MEK/ERK, which are crucial for cell survival and proliferation.

Case Study:

In a study examining thiazolidinones, it was found that certain structural modifications enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies . The presence of electron-withdrawing groups like chlorine on the aromatic rings was critical for increasing activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives can often be correlated with their chemical structure:

- Halogen Substituents : The presence of halogens (e.g., Cl) typically enhances the potency of these compounds against tumor cells.

- Thiazolidinone Core : This core structure is essential for maintaining biological activity; modifications can lead to either increased or decreased efficacy depending on the substituents attached.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the thiazolidinone framework and evaluating their biological activities:

- Anticonvulsant Properties : Some thiazolidinone derivatives have shown anticonvulsant effects in animal models, indicating their diverse pharmacological potential .

- Clathrin Inhibition : A related compound has been identified as a clathrin inhibitor, which could have implications for cancer treatment by disrupting cellular uptake mechanisms .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-((6,8-dichloro-4-oxo(4H-chromen-3-yl))methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed:

Schiff Base Formation : Condensation of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide under acidic reflux (e.g., acetic acid/DMF mixture) to form the intermediate Schiff base .

Cyclization : Reaction with 3-ethyl-2-thioxo-thiazolidin-4-one under sodium acetate catalysis to induce cyclization.

- Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratio, catalyst loading). For instance, fractional factorial designs can minimize experimental runs while identifying critical parameters like reflux duration or sodium acetate concentration .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity, using C18 columns and acetonitrile/water gradients .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- NMR : ¹H NMR for aromatic protons (chromen-4-one) and thiazolidinone protons; ¹³C NMR for carbonyl (C=O, ~180 ppm) and thiocarbonyl (C=S, ~200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₁₀Cl₂N₂O₃S₂; theoretical MW: 413.1 g/mol) .

Q. What preliminary biological screening strategies are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the thiazolidinone core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological assay data (e.g., high in vitro activity vs. low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Solubility : Use shake-flask method with HPLC quantification to assess aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS .

- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve bioavailability while retaining activity. Compare analogs via QSAR modeling .

- Data Validation : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR, COX-2). Prioritize poses with lowest RMSD and highest binding energy .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds and hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate toxicity, BBB permeability, and CYP450 interactions .

Q. How can the compound’s reactivity in heterogenous catalytic systems be systematically studied?

- Methodological Answer :

- Reactor Design : Use fixed-bed or slurry reactors with controlled temperature/pressure. Monitor reaction progress via inline FT-IR .

- Catalyst Screening : Test Pd/C, zeolites, or MOFs for hydrogenation/dehalogenation. Characterize catalysts via BET surface area and TEM pre/post-reaction .

- Kinetic Modeling : Apply Langmuir-Hinshelwood mechanisms to derive rate equations. Use MATLAB or COMSOL for parameter estimation .

Q. What advanced statistical methods are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

- Machine Learning : Train random forest or neural network models on datasets of analogs (≥50 compounds) to predict IC₅₀ values .

- Contour Plots : Use DoE software (e.g., JMP) to visualize interactions between substituents (e.g., Cl position, ethyl group size) and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。